molecular formula C16H27ClN2O B13762285 N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride CAS No. 78109-87-2

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride

Katalognummer: B13762285
CAS-Nummer: 78109-87-2
Molekulargewicht: 298.8 g/mol
InChI-Schlüssel: QKZRSLWEWLRUOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a trimethylbenzamide core, making it a valuable substance for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride typically involves the reaction of 2,4,6-trimethylbenzoic acid with diethylaminoethyl chloride hydrochloride under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the final compound in high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride can be compared with other similar compounds, such as:

    2-Chloro-N,N-diethylethylamine hydrochloride: Similar in structure but with a chloro group instead of the trimethylbenzamide core.

    4-Amino-N-(2-(diethylamino)ethyl)benzamide: Contains an amino group instead of the trimethylbenzamide core.

    Ethanethiol, 2-(diethylamino)-: Similar diethylaminoethyl group but with an ethanethiol core .

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Eigenschaften

CAS-Nummer

78109-87-2

Molekularformel

C16H27ClN2O

Molekulargewicht

298.8 g/mol

IUPAC-Name

diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H

InChI-Schlüssel

QKZRSLWEWLRUOS-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCNC(=O)C1=C(C=C(C=C1C)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.